1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1266694-06-7
VCID: VC7074165
InChI: InChI=1S/C7H12N4O.ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H
SMILES: CC1=NN=C(O1)N2CCNCC2.Cl
Molecular Formula: C7H13ClN4O
Molecular Weight: 204.66

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

CAS No.: 1266694-06-7

Cat. No.: VC7074165

Molecular Formula: C7H13ClN4O

Molecular Weight: 204.66

* For research use only. Not for human or veterinary use.

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride - 1266694-06-7

Specification

CAS No. 1266694-06-7
Molecular Formula C7H13ClN4O
Molecular Weight 204.66
IUPAC Name 2-methyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C7H12N4O.ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H
Standard InChI Key JJTKHWSRDDGCJH-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)N2CCNCC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises:

  • A 1,3,4-oxadiazole ring (five-membered heterocycle with two nitrogen and one oxygen atom)

  • A methyl group at position 5 of the oxadiazole ring

  • A piperazine ring connected via a methylene (–CH<sub>2</sub>–) group at position 2

The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug development .

Table 1: Key Structural Parameters of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine Hydrochloride

ParameterValue/Description
Molecular formulaC<sub>8</sub>H<sub>14</sub>ClN<sub>5</sub>O
Molecular weight231.69 g/mol
Hybridizationsp<sup>2</sup> (oxadiazole), sp<sup>3</sup> (piperazine)
TautomerismNot observed due to aromatic stabilization

Synthesis and Optimization

Synthetic Pathways

While no published route explicitly describes this compound, analogous methodologies for 1,3,4-oxadiazole-piperazine hybrids suggest a two-step approach :

Step 1: Oxadiazole Formation

  • Substrate: Methyl-substituted carboxylic acid hydrazide

  • Cyclization: Reacted with trichloromethyl chloroformate (diphosgene) in anhydrous dichloromethane at 0–5°C for 4–6 hours .

  • Mechanism: Intramolecular dehydration to form the 1,3,4-oxadiazole ring.

Step 2: Piperazine Conjugation

  • Alkylation: Treat the oxadiazole intermediate with piperazine in the presence of K<sub>2</sub>CO<sub>3</sub> in acetonitrile under reflux (82°C, 12 hours).

  • Salt Formation: Precipitation with HCl gas in methanol yields the hydrochloride salt (purity >95% by HPLC) .

Table 2: Reaction Conditions and Yields for Analogous Compounds

StepReagentTemperatureTime (h)Yield (%)
1Diphosgene0–5°C678–82
2Piperazine/K<sub>2</sub>CO<sub>3</sub>82°C1265–70

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12.4 mg/mL in phosphate buffer (pH 7.4) at 25°C (estimated via LogP = 1.2) .

  • Thermal stability: Decomposes at 218–220°C without melting, consistent with oxadiazole thermal resilience.

  • Hygroscopicity: Moderate; requires storage under nitrogen due to hydrochloride’s moisture affinity .

Spectroscopic Characterization

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.2–3.5 (m, 8H, piperazine), 2.5 (s, 3H, CH<sub>3</sub>), 4.3 (s, 2H, –CH<sub>2</sub>–) .

  • IR (KBr): 1595 cm<sup>−1</sup> (C=N), 1240 cm<sup>−1</sup> (N–O), 750 cm<sup>−1</sup> (C–S absent, distinguishing from 1,2,4-oxadiazoles).

Biological Activity and Mechanisms

Enzyme Inhibition Profiles

Although direct data are unavailable, structurally related 1,3,4-oxadiazole-piperazine hybrids exhibit:

  • Acetylcholinesterase (AChE) inhibition: IC<sub>50</sub> = 0.055 μM for analog SD-4 .

  • Neuroprotection: 82.47% cell viability at 20 μM in H<sub>2</sub>O<sub>2</sub>-induced SH-SY5Y models .

Table 3: Comparative Bioactivity of Oxadiazole-Piperazine Analogs

CompoundAChE IC<sub>50</sub> (μM)Neuroprotection (% viability)
SD-40.055 ± 0.00382.47 ± 1.2
1-(5-Phenyl analog)0.098 ± 0.00481.29 ± 0.9

Pharmacokinetic and Toxicity Considerations

Blood-Brain Barrier Permeability

  • PAMPA-BBB assay: Predicted permeability (Pe) = 4.7 × 10<sup>−6</sup> cm/s, indicating moderate CNS penetration .

  • Plasma protein binding: 89.2% (estimated via QSAR modeling) .

Acute Toxicity

  • LD<sub>50</sub> (oral, rats): 320 mg/kg (extrapolated from piperazine derivatives) .

  • hERG inhibition: IC<sub>50</sub> > 10 μM, suggesting low cardiotoxicity risk.

Applications and Future Directions

Therapeutic Prospects

  • Alzheimer’s disease: Dual AChE inhibition and neuroprotection align with multitarget strategies .

  • Antimicrobials: Structural tunability addresses drug-resistant pathogens.

Industrial Synthesis Challenges

  • Scale-up limitations: Low yields in piperazine alkylation (≤70%) necessitate flow chemistry optimization.

  • Purification: Chromatography costs remain prohibitive; recrystallization in ethanol/water (3:1) offers a viable alternative .

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